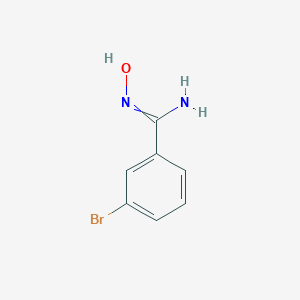

3-bromo-N'-hydroxybenzenecarboximidamide

説明

"3-bromo-N'-hydroxybenzenecarboximidamide" is a compound of interest in the field of organic chemistry due to its unique structure and potential applications. Research in related areas has focused on the synthesis, molecular and structural analysis, and the exploration of its physical and chemical properties.

Synthesis Analysis

The synthesis of similar compounds typically involves reactions under controlled conditions to incorporate bromo and hydroxy functionalities into benzenecarboximidamides. For instance, the synthesis of related bromobenzene derivatives has been explored through various methods, including carbonylation reactions and functionalization of benzene rings with bromine (Monteil & Kalck, 1994)(Monteil & Kalck, 1994).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography and spectroscopic methods to elucidate the arrangement of atoms within a compound. The title compound, related to "3-Bromo-N′-[(E)-4-hydroxybenzylidene]benzohydrazide," was characterized by its crystal structure, showing a dihedral angle between benzene rings and forming a three-dimensional network through hydrogen bonding (Tao Yang et al., 2008)(Tao Yang et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving bromo and hydroxy functionalities include halogenation, carbonylation, and hydroxycarbonylation, leading to the formation of various organic compounds with potential applications in medicinal chemistry and material science. The selectivity of these reactions can be influenced by catalysts and reaction conditions (F. Monteil & P. Kalck, 1994)(F. Monteil & P. Kalck, 1994).

科学的研究の応用

Synthesis and Biological Activity

A study by Zhu et al. (2014) in "Chemical Research in Chinese Universities" explored the synthesis of novel compounds related to 3-bromo-N'-hydroxybenzenecarboximidamide. These compounds showed potential insecticidal and fungicidal activities, suggesting their use in agricultural applications (Zhu et al., 2014).

Herbicide Resistance in Transgenic Plants

Research by Stalker et al. (1988) in "Science" demonstrated the use of a gene encoding a specific nitrilase that converts bromoxynil, a relative of 3-bromo-N'-hydroxybenzenecarboximidamide, to its primary metabolite. This gene, when expressed in transgenic tobacco plants, conferred resistance to high levels of bromoxynil, indicating a potential application in developing herbicide-resistant crops (Stalker et al., 1988).

Antitumor Agent 3-Bromopyruvate

Glick et al. (2014) in "Biochemical and Biophysical Research Communications" examined the stability and efficacy of 3-bromopyruvate, a compound similar to 3-bromo-N'-hydroxybenzenecarboximidamide, as an anti-tumor candidate. They found that this compound has a short half-life under physiological conditions, influencing its potential use in cancer treatment (Glick et al., 2014).

Antioxidant Activity

Wang Zonghua's (2012) research in the "Chinese Journal of Experimental Traditional Medical Formulae" highlighted the antioxidant activity of 3-bromo-4,5-dihydroxybenzaldehyde, closely related to 3-bromo-N'-hydroxybenzenecarboximidamide. This study found significant scavenging effects on various radicals, suggesting its potential as a medicine or antioxidant ingredient in food (Wang Zonghua, 2012).

作用機序

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, H335, indicating that it can cause skin irritation, eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only in well-ventilated areas .

特性

IUPAC Name |

3-bromo-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFJSTMFTXNUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N'-hydroxybenzenecarboximidamide | |

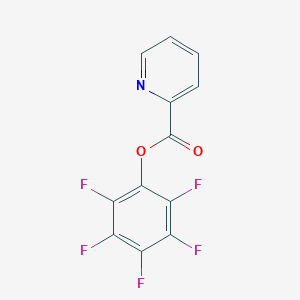

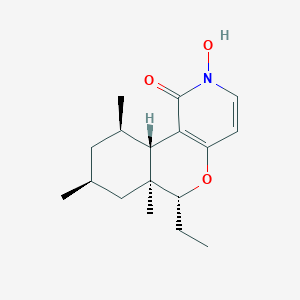

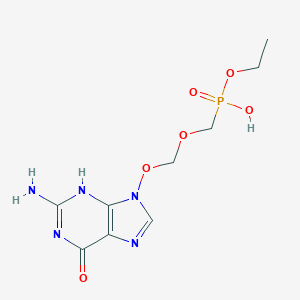

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-[(1E,3E,5E)-5-[5-[2-(2,5-Dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1-ethyl-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]butane-1-sulfonate](/img/structure/B71012.png)

![7-Diethylamino-3-[N-(3-maleimidopropyl)carbamoyl]coumarin](/img/structure/B71032.png)

![3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol](/img/structure/B71037.png)

![Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)-(9CI)](/img/structure/B71040.png)